molecular formula C24H26ClN5O2 B2970689 N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-94-7

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2970689
CAS RN: 1029763-94-7
M. Wt: 451.96
InChI Key: DHZLFSBNUHONCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2 and its molecular weight is 451.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). The research aimed to optimize potency for potential therapeutic applications, leading to the development of compounds with significant anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Anticancer and Anti-Inflammatory Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their effectiveness as anticancer and anti-5-lipoxygenase agents. This research highlighted the potential of these compounds in cancer and inflammatory disease treatment (Rahmouni et al., 2016).

Analgesic and Anti-Inflammatory Activity

A study by Nayak et al. (2014) focused on the synthesis and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide. The compound showed notable DPPH radical scavenging activity and displayed significant analgesic and anti-inflammatory effects, suggesting its potential in pain and inflammation management (Nayak et al., 2014).

Dual Cytokine Regulator

Fukuda et al. (2000) investigated a pyrimidylpiperazine derivative as a dual cytokine regulator of tumor necrosis factor-alpha and interleukin-10 production. This compound exhibited protective effects against endotoxin-induced shock in mice, offering insights into treatments for septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).

Antimicrobial Activities

Nunna et al. (2014) synthesized compounds incorporating the pyrimidin-2-yl moiety and evaluated their antimicrobial activities. This study contributes to the development of new antimicrobial agents, addressing the rising concern of antibiotic resistance (Nunna et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-9-20(25)10-8-19)28-24(27-18)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15H,11-14,16-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLFSBNUHONCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.